PARP Enzyme Inhibition Potency: PARP/EZH2-IN-1 Exhibits 4.1-Fold Greater PARP Inhibition Than Second-Generation Dual Inhibitors
PARP/EZH2-IN-1 demonstrates a PARP IC50 of 6.87 nM , representing a 4.1-fold improvement in potency compared to the second-generation dual PARP1/EZH2 inhibitors PE31 and PE32 (IC50 = 28 nM for PARP1) [1]. This difference is derived from cross-study biochemical assay data.
| Evidence Dimension | PARP enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 6.87 nM |
| Comparator Or Baseline | PE31/PE32 (PARP1 IC50 = 28 nM) |
| Quantified Difference | 4.1-fold greater potency |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
Higher PARP potency at lower concentrations may enable reduced dosing requirements and potentially mitigated off-target effects in cellular and in vivo TNBC models.
- [1] Fan H, Deng F, Lai Y, et al. Discovery of selective PARP1/EZH2 inhibitor inducing PANoptosis in triple-negative breast cancer. Eur J Med Chem. 2025;302(Pt 2):118287. View Source
